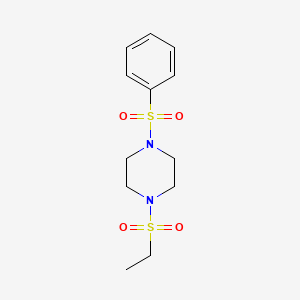

1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-19(15,16)13-8-10-14(11-9-13)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEWVQNWMHDTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Ethylsulfonyl 4 Phenylsulfonyl Piperazine

Retrosynthetic Analysis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Disconnection Strategies for the Piperazine (B1678402) Core

The central piperazine ring in this compound can be retrosynthetically disconnected in a few primary ways. The most common and practical approach involves disconnecting the four C-N bonds of the piperazine ring. This leads to two molecules of a bis-electrophile and a diamine, or a combination of an amino alcohol and an activating agent. A widely used strategy for constructing the piperazine ring is the reaction between a 1,2-diamine, such as ethylenediamine, and a bis-1,2-electrophile, like 1,2-dihaloethane. Another common method involves the cyclization of diethanolamine (B148213) or its derivatives.

Approaches for Sulfonamide Bond Formation

The sulfonamide bonds are key linkages in this compound. The retrosynthetic disconnection of a sulfonamide bond (C-N bond) typically leads to a sulfonyl chloride and an amine. This is the reverse of the most common method for forming sulfonamides.

Applying this to the target molecule, two C-N disconnections are possible:

Disconnection A: Cleavage of the N-S bond of the ethylsulfonyl group. This yields 1-(phenylsulfonyl)piperazine (B87590) and ethanesulfonyl chloride as synthons.

Disconnection B: Cleavage of the N-S bond of the phenylsulfonyl group. This leads to 1-(ethylsulfonyl)piperazine (B2401436) and benzenesulfonyl chloride as synthons.

Both strategies are viable and rely on the nucleophilic substitution reaction between a secondary amine (the piperazine nitrogen) and a sulfonyl chloride. The choice between these routes may depend on the availability and reactivity of the intermediates.

Strategies for Sulfonyl Group Introduction

The introduction of the sulfonyl groups is achieved through the formation of sulfonamide bonds as discussed above. The general strategy involves the reaction of a nucleophilic nitrogen atom of the piperazine ring with an electrophilic sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Disconnect the two sulfonamide bonds, leading to piperazine, ethanesulfonyl chloride, and benzenesulfonyl chloride.

Alternatively, a stepwise approach can be envisioned where piperazine is first reacted with one sulfonyl chloride to form a monosubstituted intermediate, which is then reacted with the second sulfonyl chloride.

This stepwise approach allows for better control over the synthesis and purification of the intermediates.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation of its key precursors: N-substituted piperazine intermediates and sulfonyl chloride reagents.

Preparation of N-Substituted Piperazine Intermediates

The synthesis of the monosubstituted piperazine intermediates, 1-(ethylsulfonyl)piperazine and 1-(phenylsulfonyl)piperazine, is a critical step. These intermediates are typically prepared by the reaction of piperazine with the corresponding sulfonyl chloride. Due to the symmetry of piperazine, the initial reaction can lead to a mixture of mono- and di-substituted products. Optimization of reaction conditions is crucial to maximize the yield of the desired monosubstituted product. This is often achieved by using a large excess of piperazine relative to the sulfonyl chloride.

Synthesis of 1-(ethylsulfonyl)piperazine:

This intermediate is synthesized by the reaction of piperazine with ethanesulfonyl chloride. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. A base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl generated during the reaction.

| Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Reference |

| Piperazine, Ethanesulfonyl chloride | Dichloromethane, Triethylamine | 0 °C to room temp, 1.5 h | 26 | chemicalbook.com |

Synthesis of 1-(phenylsulfonyl)piperazine:

Similarly, 1-(phenylsulfonyl)piperazine can be prepared by reacting piperazine with benzenesulfonyl chloride. The reaction conditions are analogous to the synthesis of 1-(ethylsulfonyl)piperazine.

| Reactants | Reagents/Solvents | Reaction Conditions |

| Piperazine, Benzenesulfonyl chloride | Dichloromethane, Triethylamine | 0 °C to room temperature |

The final step in the synthesis of the target molecule would involve the reaction of the purified monosubstituted piperazine intermediate with the other sulfonyl chloride under similar reaction conditions. For instance, 1-(ethylsulfonyl)piperazine would be reacted with benzenesulfonyl chloride to yield this compound.

Synthesis of Sulfonyl Chloride Reagents

The availability of high-purity sulfonyl chloride reagents is essential for the synthesis. Both ethanesulfonyl chloride and benzenesulfonyl chloride are commercially available, but their synthesis in a laboratory setting can be achieved through various methods.

Synthesis of Ethanesulfonyl Chloride:

Ethanesulfonyl chloride can be prepared by the oxidative chlorination of ethyl mercaptan or diethyl disulfide. A common laboratory method involves reacting ethyl mercaptan with chlorine in the presence of water.

| Starting Material | Reagents | Reaction Conditions |

| Ethyl mercaptan | Chlorine, Water | Dark, < 20 °C |

Synthesis of Benzenesulfonyl Chloride:

Benzenesulfonyl chloride is commonly synthesized by the chlorosulfonation of benzene (B151609) using chlorosulfonic acid. This reaction needs to be carefully controlled to minimize the formation of the diphenyl sulfone byproduct.

| Starting Material | Reagent | Reaction Conditions | Reference |

| Benzene | Chlorosulfonic acid | 20-25 °C | orgsyn.org |

| Sodium benzenesulfonate | Phosphorus pentachloride | 170-180 °C, 15 h | orgsyn.org |

| Sodium benzenesulfonate | Phosphorus oxychloride | 170-180 °C, 15 h | orgsyn.org |

Direct Synthesis Routes to this compound

The formation of this compound involves the creation of two nitrogen-sulfur bonds at the 1- and 4-positions of the piperazine ring. This can be achieved through either sequential reactions in a single vessel or a more controlled, stepwise approach involving the isolation of an intermediate.

One-Pot Reaction Sequences

A one-pot synthesis offers an efficient route to 1,4-disubstituted piperazines by minimizing purification steps and reducing waste. In a hypothetical one-pot synthesis of the target compound, piperazine would be reacted with both ethanesulfonyl chloride and benzenesulfonyl chloride in the same reaction vessel. This could be done by adding the sulfonyl chlorides simultaneously or sequentially. The success of such a method depends on controlling the reactivity to minimize the formation of symmetrical byproducts (1,4-bis(ethylsulfonyl)piperazine and 1,4-bis(phenylsulfonyl)piperazine) and to maximize the yield of the desired unsymmetrical product. While specific one-pot syntheses for this compound are not detailed, multi-component reactions are a known strategy for creating substituted piperazines, highlighting the feasibility of this approach. rsc.orgrsc.org

Stepwise Coupling Methodologies

The stepwise approach provides greater control over the synthesis, ensuring the specific placement of the different sulfonyl groups. This methodology would proceed in two distinct steps:

Monosulfonylation of Piperazine: Piperazine is first reacted with one equivalent of either ethanesulfonyl chloride or benzenesulfonyl chloride. This reaction yields the monosubstituted intermediate, either 1-(ethylsulfonyl)piperazine or 1-(phenylsulfonyl)piperazine. The choice of the initial sulfonyl chloride can be arbitrary unless one offers a significant yield or purification advantage.

Second Sulfonylation: The isolated and purified monosubstituted piperazine is then reacted with the second sulfonyl chloride. For example, if 1-(ethylsulfonyl)piperazine was created in the first step, it would then be reacted with benzenesulfonyl chloride to yield the final product, this compound.

This stepwise method is analogous to established syntheses of other unsymmetrically substituted piperazine sulfonamides. For instance, the synthesis of 1-(phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B249180) is achieved by reacting the pre-formed 1-(2,3,4-trimethoxybenzyl)piperazine with benzenesulfonyl chloride. mdpi.com Similarly, ethyl 1-piperazinecarboxylate can be reacted with benzenesulfonyl chloride to form a monosulfonated product. nih.gov These examples underscore the reliability of the stepwise approach for generating specific 1,4-disubstituted piperazines. researchgate.net

Catalytic Systems and Reaction Conditions for Synthesis

The synthesis of sulfonamides from sulfonyl chlorides and amines, such as piperazine, is typically not catalytic in the traditional sense but is highly dependent on reaction conditions, particularly the presence of a base which acts as an acid scavenger and promoter.

Role of Catalysts in Sulfonylation Reactions

In the context of reacting sulfonyl chlorides with piperazine, the "catalyst" is most often a stoichiometric amount of a base. The sulfonylation reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the nitrogen atoms of the piperazine starting material or the amine product, rendering them non-nucleophilic and halting the reaction.

An organic base, such as triethylamine (Et₃N) or pyridine, is commonly added to the reaction mixture. mdpi.comnih.gov The base neutralizes the generated HCl, allowing the reaction to proceed to completion. The general mechanism involves the amine (piperazine) attacking the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base then deprotonates the newly formed ammonium (B1175870) salt.

Optimization of Solvents, Temperature, and Reaction Time

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include:

Solvent: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chlorides. Dichloromethane (CH₂Cl₂), 1,4-dioxane, and toluene (B28343) are commonly used solvents for these types of reactions. mdpi.comnih.govnih.gov

Temperature: Sulfonylation reactions can often be performed over a range of temperatures. Some reactions proceed efficiently at room temperature (25°C), while others may require heating to temperatures around 60°C to ensure a reasonable reaction rate. nih.gov

Reaction Time: The duration of the reaction can vary from as little as 30 minutes to over 18 hours, depending on the reactivity of the substrates and the chosen temperature. mdpi.comnih.govnih.gov

The table below summarizes typical conditions used in the synthesis of analogous N-sulfonylpiperazine compounds, which could be adapted for the synthesis of the target molecule.

| Parameter | Condition | Rationale | Source |

| Base | Triethylamine (Et₃N), Pyridine | Neutralizes HCl byproduct, preventing amine protonation. | mdpi.comnih.gov |

| Solvent | Dichloromethane (CH₂Cl₂), 1,4-Dioxane | Aprotic nature prevents unwanted side reactions with sulfonyl chloride. | mdpi.comnih.gov |

| Temperature | 25°C to 60°C | Controls the rate of reaction; higher temperatures can increase speed. | nih.gov |

| Time | 30 minutes to 20 hours | Dependent on substrate reactivity and other conditions. | mdpi.comnih.gov |

Green Chemistry Principles in the Synthesis of this compound

While specific green synthesis routes for this compound are not documented, general principles for the sustainable synthesis of sulfonamides can be applied. The goal is to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

Key green strategies applicable to this synthesis include:

Use of Aqueous Media: One of the most significant green advancements is the use of water as a solvent, replacing volatile organic compounds (VOCs). sci-hub.sersc.org A potential green synthesis could involve reacting piperazine with the sulfonyl chlorides in water, using an inorganic base like sodium carbonate (Na₂CO₃) to control the pH. sci-hub.sersc.org This approach simplifies workup, often allowing for product isolation by simple filtration. rsc.org

Solvent-Free Reactions: Another approach is to perform the reaction under neat (solvent-free) conditions, which completely eliminates solvent waste. sci-hub.se

Alternative Reagents and Energy Sources: Research into green sulfonamide synthesis explores replacing traditional sulfonyl chlorides with less hazardous sulfur sources and employing energy-efficient methods like microwave-assisted synthesis. researchgate.netresearchgate.net For instance, electrochemical methods that couple thiols and amines directly offer a modern, sustainable alternative to traditional two-step processes that require pre-functionalized reagents.

By adapting these principles, a more environmentally benign synthesis for this compound could be developed, aligning with the broader goals of sustainable chemical manufacturing.

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction kinetics, yield, and purity. Solvents such as dichloromethane and toluene have been traditionally employed for sulfonamide synthesis due to their inertness and ability to dissolve the reactants. mdpi.comnih.gov However, contemporary synthetic chemistry places a strong emphasis on the principles of green chemistry, which advocate for the minimization of hazardous solvent use. york.ac.ukrsc.org

Solvent selection guides, developed by consortia of pharmaceutical companies and academic institutions, provide a framework for choosing more environmentally benign solvents. york.ac.uk These guides rank solvents based on safety, health, and environmental criteria. When selecting a solvent for the synthesis of this compound, factors such as the solubility of reactants and products, the reaction temperature, and the ease of solvent removal and recycling should be considered.

For instance, while dichloromethane is an effective solvent, it is also a suspected carcinogen and an environmental pollutant. Greener alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have a more favorable environmental profile. Minimizing the volume of solvent used is another key aspect of sustainable synthesis. This can be achieved by running the reaction at higher concentrations, which can also, in some cases, accelerate the reaction rate. The feasibility of performing the reaction under solvent-free conditions, a highly desirable green chemistry approach, could also be explored, particularly if the reactants are liquids or have low melting points. organic-chemistry.org

| Solvent | Key Properties | Green Chemistry Considerations |

| Dichloromethane | High solvency for sulfonyl chlorides and amines, volatile. | Suspected carcinogen, environmental pollutant. |

| Toluene | Good solvency, allows for higher reaction temperatures. | Volatile organic compound (VOC), neurotoxin. |

| 2-Methyltetrahydrofuran | Bio-derived, higher boiling point than THF, forms less peroxides. | A greener alternative to THF and dichloromethane. |

| Cyclopentyl methyl ether | Low peroxide formation, high boiling point, hydrophobic. | A greener alternative with good stability. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product.

For the synthesis of this compound from piperazine, phenylsulfonyl chloride, and ethylsulfonyl chloride, the atom economy can be calculated as follows:

Molecular Weights:

this compound: C₁₂H₁₈N₂O₄S₂ = 346.42 g/mol

Piperazine: C₄H₁₀N₂ = 86.14 g/mol

Phenylsulfonyl chloride: C₆H₅ClO₂S = 176.62 g/mol

Ethylsulfonyl chloride: C₂H₅ClO₂S = 128.58 g/mol

Total Mass of Reactants: 86.14 + 176.62 + 128.58 = 391.34 g/mol

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (346.42 / 391.34) x 100 ≈ 88.52%

Reaction efficiency is also determined by the chemical yield, which should be maximized by optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Modern synthetic methodologies, such as flow chemistry, can offer improved control over reaction parameters, leading to higher yields and purity, and can also enhance the safety of the process. mdpi.com

Derivatization Strategies and Analogue Synthesis

The modular nature of the this compound scaffold lends itself to a variety of derivatization strategies for the synthesis of analogues. These modifications can be aimed at exploring structure-activity relationships in medicinal chemistry or for developing new materials with specific properties.

Introduction of Substituents on the Phenyl Ring

The phenyl ring of the phenylsulfonyl group is a prime target for modification. A wide array of substituted benzenesulfonyl chlorides are commercially available or can be readily synthesized. This allows for the introduction of various functional groups at the ortho, meta, and para positions of the phenyl ring. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can be incorporated to modulate the electronic properties of the molecule. nih.govresearchgate.net

The synthesis of these analogues would follow the same general synthetic route, substituting phenylsulfonyl chloride with the desired substituted benzenesulfonyl chloride.

| Substituent (on Phenyl Ring) | Potential Effect on Properties |

| Methoxy (-OCH₃) | Electron-donating, may increase solubility in polar solvents. |

| Nitro (-NO₂) | Electron-withdrawing, can act as a hydrogen bond acceptor. |

| Chloro (-Cl) | Electron-withdrawing, increases lipophilicity. |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, increases lipophilicity and metabolic stability. |

Modification of the Ethylsulfonyl Group

The ethylsulfonyl group can also be modified to explore the impact of the alkyl chain on the compound's properties. Instead of ethylsulfonyl chloride, other alkanesulfonyl chlorides such as methanesulfonyl chloride or propanesulfonyl chloride can be used. This allows for the systematic variation of the size and lipophilicity of the alkyl group. Furthermore, branched or cyclic alkylsulfonyl chlorides could be employed to introduce conformational constraints.

Isosteric Replacements within the Piperazine Ring

Isosteric replacements involve substituting an atom or a group of atoms with another that has similar physical or chemical properties. Within the piperazine ring of this compound, one of the nitrogen atoms could potentially be replaced with a carbon atom to yield a piperidine (B6355638) derivative. However, this would fundamentally alter the core structure and the synthetic approach. A more subtle isosteric replacement could involve the substitution of the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) (a seven-membered ring), to alter the conformational flexibility and the distance between the two sulfonyl groups.

Stereochemical Control in Analogue Synthesis

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring itself can create stereocenters. For instance, the use of a substituted piperazine, such as 2-methylpiperazine, as the starting material would result in a chiral final product. In such cases, stereochemical control would be crucial. This could be achieved by using enantiomerically pure starting materials or by employing stereoselective synthetic methods. The synthesis of specific diastereomers or enantiomers would allow for the investigation of the role of stereochemistry in the biological activity or material properties of the analogues.

Investigation of Biological Target Interactions and Mechanistic Studies of 1 Ethylsulfonyl 4 Phenylsulfonyl Piperazine

Exploration of Potential Biological Targets

Scientific inquiry into the interaction of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine with key biological macromolecules has not been documented in accessible literature. While related compounds have been studied, there is no specific data for the title compound.

Receptor Binding Affinity Studies (e.g., G-protein Coupled Receptors, Nuclear Receptors)

No studies detailing the receptor binding affinity of this compound are currently available. Research on analogous structures, such as certain arylalkylsulfonyl piperazine (B1678402) derivatives, has shown affinity for sigma (σ) receptors, but these findings cannot be directly extrapolated to the specific compound .

Ion Channel Modulation Assays

Direct evidence of this compound modulating ion channel activity is absent from the scientific record. It is noteworthy that other compounds within the (phenylsulfonyl)piperazine class have been identified as inhibitors of the Aedes aegypti inwardly rectifying potassium (Kir1) channel, suggesting a potential area for future investigation but providing no concrete data on the title compound.

Transporter Interaction Studies

No public data exists from studies investigating the interaction between this compound and cellular transporters.

Mechanistic Elucidation of Target Engagement

Without identified biological targets, mechanistic studies to elucidate the nature of these interactions are not available.

Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50, Mode of Inhibition)

As no specific enzyme targets have been identified for this compound, there is no kinetic data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, nor any description of its mode of inhibition. While such data is available for other piperazine-containing molecules, it is specific to their unique structures and biological targets.

Allosteric vs. Orthosteric Binding Mechanisms

The interaction between a ligand and its receptor can occur at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous ligand. In contrast, an allosteric site is a distinct location on the receptor to which a modulator can bind, thereby altering the receptor's conformation and influencing the binding or efficacy of the orthosteric ligand.

For the parent piperazine scaffold, the mechanism of action in anthelmintic applications involves agonism at the γ-aminobutyric acid (GABA) receptor, which is a form of orthosteric binding. patsnap.comwikipedia.orgdrugbank.com This interaction leads to hyperpolarization of muscle cells in parasites, causing paralysis. patsnap.comdrugbank.com However, for more complex derivatives such as this compound, the specific binding mode has not been characterized. Research into related arylalkylsulfonyl piperazine derivatives has identified them as potent ligands for sigma (σ) receptors, though the exact binding topology (orthosteric vs. allosteric) for these interactions is not specified. nih.gov The diverse biological activities reported for the broader phenylsulfonylpiperazine class, from antiviral to anticancer, suggest that different derivatives may engage various targets through distinct binding mechanisms. nih.govresearchgate.net

Ligand-Receptor Complex Formation Dynamics

The dynamics of ligand-receptor complex formation are often quantified by the binding affinity (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

While specific binding studies for this compound are not available, research on analogous arylalkylsulfonyl piperazine and piperidine (B6355638) derivatives has demonstrated high-affinity binding to sigma receptors. nih.gov These studies provide a model for the potential potency of this chemical class. A number of halogen-substituted sulfonamides showed high affinity for σ1 receptors and lower affinity for σ2 receptors, indicating selectivity. nih.gov One of the most potent compounds identified in this series, a piperidine analogue, demonstrated a nanomolar binding affinity, highlighting the potential for strong ligand-receptor interactions within this structural class. nih.gov

| Compound Analogue | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 nM | 96-fold | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 | 91.8 ± 8.1 nM |

Cellular-Level Biological Activity Studies

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are instrumental in screening for compounds that modulate specific signaling pathways. These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a responsive genetic element, where changes in reporter protein expression indicate pathway activation or inhibition.

Direct reporter gene assay data for this compound is not found in the reviewed literature. However, a functional screening assay employing a similar principle identified the phenylsulfonylpiperazine class as a specific inhibitor of erythrocyte invasion by Plasmodium falciparum. nih.gov This screen utilized transgenic parasites expressing a nanoluciferase bioluminescent reporter to identify compounds that block the invasion process, a key step in the malaria parasite's life cycle. nih.gov

Cellular Proliferation and Viability Assays (Non-Cytotoxicity Focus)

Cellular proliferation and viability assays, such as the MTT or sulforhodamine B (SRB) assays, are used to determine the effect of a compound on cell growth. nih.govresearchgate.netmdpi.com A key goal in drug discovery is to identify compounds that are selectively potent against target cells (e.g., cancer cells) while remaining non-cytotoxic to normal, healthy cells.

Numerous studies have evaluated the antiproliferative activity of various phenylsulfonylpiperazine derivatives against human cancer cell lines. nih.govresearchgate.net A recent study screened 20 phenylsulfonylpiperazine derivatives against a panel of breast cancer cell lines (MCF7, MDA-MB-231, MDA-MB-453) and a non-tumoral breast cell line (MCF-10A). nih.gov Several compounds demonstrated significant growth inhibitory activity, with one of the most promising derivatives showing potent activity against the luminal MCF7 cell line while being largely non-cytotoxic to the normal MCF-10A cells, indicating a favorable selectivity index. nih.govmdpi.com Another study on novel 4-substituted phenylsulfonylpiperazines with a tetrazole moiety also reported significant growth inhibitory activity against cervical (SiHa), breast (MDA-MB-231), and pancreatic (PANC-1) cancer cell lines. researchgate.net

| Compound Class/Derivative | Cell Line | Assay Type | Activity Metric (GI50 / IC50) | Reference |

|---|---|---|---|---|

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast Cancer) | MTT | 4.48 µM | nih.gov |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF-10A (Non-tumoral) | MTT | >160 µM (SI > 35.6) | nih.gov |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7e) | SiHa (Cervical Cancer) | SRB | ≤0.2 µM | researchgate.net |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7n) | MDA-MB-231 (Breast Cancer) | SRB | ≤0.2 µM | researchgate.net |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7g, 7l, 7p, 7s, 7t) | PANC-1 (Pancreatic Cancer) | SRB | ≤0.1 µM | researchgate.net |

Apoptosis and Cell Cycle Modulation (Mechanistic Insights Only)

Apoptosis, or programmed cell death, and cell cycle regulation are critical cellular processes that are often dysregulated in diseases like cancer. Consequently, compounds that can modulate these pathways are of significant therapeutic interest. The induction of apoptosis is a common mechanism of action for anticancer agents.

While mechanistic studies focusing on apoptosis or cell cycle modulation by this compound have not been reported, research on other complex piperazine-containing scaffolds provides insight into these potential mechanisms. For example, novel piperazine-based bis(thiazole) hybrids have been synthesized and shown to induce caspase-dependent apoptosis in HCT-116 colon cancer cells. nih.gov Another study on a different piperazine derivative identified its ability to inhibit the p53 tumor suppressor pathway, which is a master regulator of the cell cycle and apoptosis. nih.gov These findings suggest that the piperazine scaffold can be incorporated into molecules that directly interface with the core machinery of cell death and proliferation.

Gene Expression and Protein Level Modulation via Western Blotting or RT-PCR

To understand the molecular mechanisms underlying a compound's cellular effects, researchers often investigate its impact on gene and protein expression using techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting.

Specific data on gene or protein modulation by this compound is not available. However, studies on structurally related compounds have revealed effects on key cellular proteins. For instance, a promising phenylsulfonylpiperazine derivative with antimigratory activity in luminal breast cancer cells was found to upregulate the transcripts of E-Cadherin (CDH1), a crucial protein in maintaining epithelial cell adhesion. nih.govmdpi.com This suggests a potential mechanism involving the inhibition of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. mdpi.com Furthermore, studies on other piperazine-containing small molecules have used RT-PCR and Western blotting to show modulation of the p53 signaling pathway, demonstrating a marked reduction in the mRNA and protein levels of downstream targets like MDM2 and p21. nih.gov These examples highlight the utility of these techniques in elucidating the mechanisms of action for the broader piperazine class.

Structure Activity Relationship Sar Elucidation for 1 Ethylsulfonyl 4 Phenylsulfonyl Piperazine and Its Analogues

Design and Synthesis of Systematic Analogue Libraries

The foundation of any SAR study lies in the systematic modification of the lead compound's structure and the subsequent evaluation of the biological effects of these changes. For 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine, this involves a multi-pronged approach to probe the chemical space around the core scaffold.

Positional Scanning of the Phenylsulfonyl Moiety

The phenylsulfonyl group offers a prime target for modification to explore the impact of steric and electronic properties on activity. A positional scanning approach, where substituents are systematically moved around the phenyl ring, can reveal critical insights into the binding pocket of a biological target.

Table 1: Illustrative Data from Positional Scanning of the Phenylsulfonyl Moiety This table presents hypothetical data based on general SAR principles for sulfonamides to illustrate the potential impact of substitutions.

| Compound | Substitution (X) | Position | Relative Activity (%) |

|---|---|---|---|

| Parent | -H | - | 100 |

| 1a | -Cl | ortho | 85 |

| 1b | -Cl | meta | 110 |

| 1c | -Cl | para | 150 |

| 1d | -OCH₃ | para | 120 |

| 1e | -NO₂ | para | 70 |

From this illustrative data, one might conclude that a para-substituted, electron-withdrawing group like chlorine enhances activity, suggesting a specific interaction in the target's binding site that is favored by this substitution pattern.

Chain Length and Branching Variations of the Alkylsulfonyl Group

The ethylsulfonyl moiety provides another avenue for SAR exploration. Altering the length and branching of the alkyl chain can impact lipophilicity, metabolic stability, and steric interactions within the binding pocket. A library of analogues can be synthesized by reacting 1-(phenylsulfonyl)piperazine (B87590) with a series of alkanesulfonyl chlorides of varying chain lengths (e.g., methyl, propyl, butyl) and branching (e.g., isopropyl, isobutyl).

Generally, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability. However, there is often an optimal length beyond which activity decreases due to steric hindrance. nih.gov

Table 2: Illustrative Data for Alkylsulfonyl Chain Variation This table presents hypothetical data based on general SAR principles to illustrate the potential impact of alkyl chain modifications.

| Compound | Alkyl Group (R) | Relative Activity (%) |

|---|---|---|

| Parent | -CH₂CH₃ | 100 |

| 2a | -CH₃ | 90 |

| 2b | -CH₂CH₂CH₃ | 125 |

| 2c | -CH(CH₃)₂ | 115 |

| 2d | -CH₂CH₂CH₂CH₃ | 95 |

This hypothetical data suggests that a propyl group is optimal for activity, indicating a preference for a slightly larger and more lipophilic group at this position compared to the parent ethyl group.

Heteroatom Substitutions within the Piperazine (B1678402) Ring

The piperazine ring itself can be a target for modification through the introduction of heteroatoms, a strategy known as bioisosteric replacement. cambridgemedchemconsulting.com Replacing one of the nitrogen atoms or a methylene (B1212753) group with another heteroatom, such as oxygen (to form a morpholine) or sulfur (to form a thiomorpholine), can alter the ring's conformation, polarity, and hydrogen bonding capacity.

Table 3: Illustrative Data for Heteroatom Substitution in the Piperazine Ring This table presents hypothetical data based on general SAR principles to illustrate the potential impact of ring modifications.

| Compound | Ring Structure | Relative Activity (%) |

|---|---|---|

| Parent | Piperazine | 100 |

| 3a | Morpholine | 60 |

| 3b | Thiomorpholine | 75 |

| 3c | Homopiperazine (B121016) | 80 |

The hypothetical data suggests that the piperazine ring is optimal, and modifications to introduce other heteroatoms or expand the ring size are detrimental to activity.

Conformational Restraint Strategies

The flexibility of the piperazine ring allows it to adopt various conformations, and it is likely that only one of these is the "bioactive" conformation. nih.gov Conformational restraint strategies aim to lock the molecule into a more rigid structure that mimics this bioactive conformation, potentially leading to increased potency and selectivity.

This can be achieved by introducing bulky substituents, creating bridged systems, or incorporating the piperazine into a polycyclic framework. While synthetically complex, these strategies can provide valuable information about the spatial requirements of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for understanding the key molecular properties that drive activity and for predicting the potency of novel analogues.

Derivation of Molecular Descriptors

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the analogue library. These descriptors quantify various aspects of the molecule's structure and properties. For a series of this compound analogues, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For sulfonamides, descriptors related to the electron density on the sulfonyl group and the phenyl ring are particularly important.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. These are crucial for understanding how well a molecule fits into its binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that can predict the biological activity of new compounds based on their calculated descriptor values. nih.gov

Statistical Validation of QSAR Models

The reliability of Quantitative Structure-Activity Relationship (QSAR) models is paramount for their application in drug design. For analogues of this compound, statistical validation is a critical step to ensure that the developed models have a genuine predictive capacity and are not the result of chance correlations. Several statistical metrics are employed to rigorously assess the robustness, stability, and predictive power of these models.

Key parameters for validation include the coefficient of determination (R²), which indicates the goodness of fit of the model to the training data. However, a high R² value alone can be misleading. Therefore, internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are crucial. This method systematically removes one compound from the dataset, rebuilds the model, and predicts the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) is a more robust indicator of the model's predictive ability. A q² value greater than 0.5 is generally considered to indicate a model with good predictive power.

Further validation is often achieved through external validation, where the model's ability to predict the activity of an external set of compounds (not used in model generation) is assessed. The predictive R² (R²_pred) for the external set is a stringent test of the model's real-world applicability. A high R²_pred value confirms that the model can accurately predict the biological activity of novel analogues.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |

| R²_pred (Predictive R² for external set) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |

These statistical validations ensure that the QSAR models for this compound analogues are reliable tools for guiding further drug discovery efforts.

Predictive Power of QSAR Models for Analogues

Once a QSAR model for the this compound series has been statistically validated, its primary utility lies in its predictive power for novel, unsynthesized analogues. This predictive capability allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted biological activity.

The predictive power is a function of the model's ability to accurately forecast the activity of compounds that were not part of the training or test sets. For instance, a robust QSAR model could predict how modifications to the ethylsulfonyl or phenylsulfonyl moieties would impact the biological activity. The model might suggest that introducing electron-withdrawing groups on the phenyl ring could enhance activity, or that increasing the alkyl chain length of the ethylsulfonyl group might be detrimental.

By generating a virtual library of analogues and using the QSAR model to predict their activities, researchers can focus their synthetic efforts on the most promising candidates. This significantly streamlines the drug discovery process, saving time and resources.

| Analogue Modification | Predicted Change in Activity | Rationale from a Hypothetical QSAR Model |

| Substitution on the phenyl ring | Increase/Decrease | Dependent on the electronic and steric properties of the substituent. |

| Alteration of the alkylsulfonyl chain | Increase/Decrease | Dependent on the lipophilicity and size of the alkyl group. |

| Replacement of the piperazine core | Significant Change | The piperazine ring is a critical scaffold, and its replacement would likely alter the conformation and activity significantly. |

The predictive power of QSAR models is a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to the design of new therapeutic agents based on the this compound scaffold.

Fragment-Based Drug Design (FBDD) Principles Applied to this compound

Identification of Key Pharmacophoric Elements

In the context of Fragment-Based Drug Design (FBDD), this compound can be deconstructed into its fundamental pharmacophoric elements. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The identification of these key elements is the first step in applying FBDD principles.

For this compound, the key pharmacophoric elements can be identified as:

Two Sulfonyl Groups: These act as hydrogen bond acceptors and are crucial for interaction with the biological target.

An Aromatic Ring (Phenyl Group): This can engage in hydrophobic interactions or π-π stacking with aromatic residues in the target's binding site.

A Central Piperazine Scaffold: This acts as a rigid linker, holding the other pharmacophoric elements in a specific spatial orientation. The nitrogen atoms of the piperazine can also act as hydrogen bond acceptors.

An Aliphatic Chain (Ethyl Group): This contributes to the molecule's lipophilicity and may engage in van der Waals interactions.

By identifying these key features, researchers can screen for smaller fragments that contain one or more of these elements and bind to the target, albeit with lower affinity. These "hit" fragments then serve as starting points for building more potent molecules.

Fragment Elaboration Strategies

Once initial fragments that bind to the target have been identified, the next step in FBDD is fragment elaboration. This involves chemically modifying the fragments to increase their affinity and develop them into lead compounds. There are three main strategies for fragment elaboration:

Fragment Growing: This strategy involves adding chemical functionalities to a single bound fragment to explore adjacent binding pockets and form additional interactions with the target. For example, substituents could be added to the phenyl ring of a phenylsulfonyl-containing fragment.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be connected with a suitable linker to create a single, more potent molecule. The piperazine core in this compound can be envisioned as a linker between an ethylsulfonyl-containing fragment and a phenylsulfonyl-containing fragment.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments that bind to the same site into a single, novel molecule that retains the key interactions of the parent fragments.

These elaboration strategies allow for a systematic exploration of the chemical space around the initial fragment hits, leading to the rational design of potent and selective ligands for the target of interest.

Conformational Analysis and its Impact on Biological Activity

Preferred Conformations of the Piperazine Ring

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The central piperazine ring is not planar and typically adopts a low-energy chair conformation. The substituents on the two nitrogen atoms can be oriented in either axial or equatorial positions.

Due to steric hindrance, bulky substituents on a cyclohexane (B81311) or piperazine ring generally prefer to occupy the more spacious equatorial position. In the case of this compound, both the ethylsulfonyl and phenylsulfonyl groups are sterically demanding. Therefore, the most stable conformation is expected to be the chair form with both of these large groups in equatorial positions. This di-equatorial arrangement minimizes steric clashes and results in the lowest energy conformation.

The preference for this specific conformation means that the molecule has a relatively rigid and well-defined three-dimensional shape. This pre-organization of the pharmacophoric elements in the correct spatial orientation for binding to the target can lead to a lower entropic penalty upon binding, which can contribute to higher affinity. Any analogue that disrupts this preferred conformation is likely to exhibit reduced biological activity.

| Conformation | Ethylsulfonyl Position | Phenylsulfonyl Position | Relative Stability |

| Chair | Equatorial | Equatorial | Most Stable |

| Chair | Axial | Equatorial | Less Stable |

| Chair | Equatorial | Axial | Less Stable |

| Chair | Axial | Axial | Least Stable |

| Boat/Twist-Boat | - | - | High Energy Intermediates |

Understanding the preferred conformation of the piperazine ring is therefore essential for designing new analogues of this compound with optimized biological activity.

Rotational Barriers of Sulfonyl Groups

The conformational flexibility of this compound is significantly influenced by the rotational barriers around the sulfur-nitrogen (S-N) bonds of the two sulfonyl groups. Rotation around these bonds is not free and is hindered by a combination of steric and electronic effects, leading to distinct conformational isomers. This restricted rotation is a well-documented phenomenon in sulfonamides and related structures.

The S-N bond in a sulfonamide possesses a degree of partial double bond character. This arises from the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom, which is also engaged in strong π-bonding with the two oxygen atoms. This electron delocalization results in a higher energy barrier for rotation around the S-N bond compared to a simple single bond.

The magnitude of the rotational barrier is influenced by the steric bulk and electronic properties of the substituents on both the sulfur and nitrogen atoms. For the phenylsulfonyl group, steric hindrance between the ortho-hydrogens of the phenyl ring and the piperazine ring can influence the preferred conformation and the energy required for rotation. Similarly, for the ethylsulfonyl group, the spatial arrangement of the ethyl group relative to the piperazine ring will affect the rotational energetics. It has been noted in related systems that steric hindrance introduced in the transition state for rotation can significantly impact the reactivity and conformational preferences. rsc.org

Computational studies on similar molecules, such as N-benzhydrylformamides, have shown that rotational barriers for different parts of a molecule can vary significantly. For instance, the rotation of a formyl group attached to a nitrogen atom was calculated to be in the range of 20–23 kcal/mol, while the rotation of an aryl group was significantly lower. mdpi.com While not directly comparable, this illustrates the principle of differential rotational barriers within a single molecule. In amine-substituted [s]-triazines, the rotational barrier about the triazine-N bond has been measured to be between 15.1 and 17.7 kcal/mol for neutral molecules. nih.gov These values provide a general range for the energy barriers that might be expected for the sulfonyl groups in this compound.

The following table provides representative data for rotational energy barriers in analogous N-substituted piperazine and amide systems, which can serve as a basis for understanding the potential rotational barriers in this compound.

| Compound Class | Rotating Group | Method | Rotational Barrier (ΔG‡) |

| N-Benzoylated Piperazines | Amide Bond | Dynamic ¹H NMR | 56 - 80 kJ/mol (13.4 - 19.1 kcal/mol) rsc.org |

| N,N-Dimethyl Benzamides | Amide Bond | NMR | ~15-18 kcal/mol nih.gov |

| Amine-substituted [s]-triazines | Triazine-N Bond | Dynamic ¹³C NMR | 15.1 - 17.7 kcal/mol nih.gov |

These data from analogous systems suggest that the rotation of both the ethylsulfonyl and phenylsulfonyl groups in this compound is a restricted process with significant energy barriers. The interplay of steric and electronic factors will ultimately determine the precise magnitude of these barriers and the conformational landscape of the molecule.

Computational Approaches in the Study of 1 Ethylsulfonyl 4 Phenylsulfonyl Piperazine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine, docking can be used to screen for potential protein targets and to understand the intricacies of its binding.

The initial step in understanding the potential biological activity of this compound involves generating hypotheses about how it might bind to a protein target. Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor, exploring various possible conformations and orientations.

For derivatives of phenylsulfonyl piperazine (B1678402), studies have explored their potential as inhibitors of various enzymes. For instance, related compounds have been docked against targets such as topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs nih.gov. In such a scenario, a plausible binding mode for this compound would be generated, positioning it within the active site of the enzyme. The ethylsulfonyl and phenylsulfonyl groups would be explored in different orientations to identify the most energetically favorable pose.

| Pose ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| 1 | -9.5 | ASP86, LYS27 | Hydrogen Bond, Hydrophobic |

| 2 | -9.2 | LEU78, VAL35 | Hydrophobic |

| 3 | -8.8 | PHE80, TYR82 | Pi-Pi Stacking, Hydrophobic |

Once a binding hypothesis is generated, the specific intermolecular interactions that stabilize the ligand-target complex are assessed. These interactions are crucial for the affinity and specificity of the compound.

Hydrogen Bonding: The sulfonyl groups in this compound contain oxygen atoms that can act as hydrogen bond acceptors. The nitrogen atoms in the piperazine ring could also potentially participate in hydrogen bonding, depending on their protonation state. In a hypothetical interaction with an enzyme's active site, these groups could form hydrogen bonds with amino acid residues like arginine, lysine, or histidine.

Hydrophobic Interactions: The phenyl group and the ethyl group contribute to the hydrophobic character of the molecule. These nonpolar moieties can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket of a protein.

Pi-Pi Stacking: The phenyl ring of the phenylsulfonyl group can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction, where the aromatic rings are stacked parallel to each other, can significantly contribute to the binding affinity.

Scoring functions are used in molecular docking programs to rank the different binding poses of a ligand. These functions estimate the binding free energy of the ligand-target complex. The accuracy of a scoring function is critical for correctly predicting the best binding mode.

Validation of the scoring function is typically performed by redocking a known ligand into the active site of its protein and comparing the predicted pose with the experimentally determined crystal structure. If the docking program can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), the scoring function is considered reliable for that particular system. For novel compounds like this compound, where experimental data may be lacking, the scoring function's reliability is often inferred from its performance with structurally similar molecules.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can provide insights into the conformational stability of this compound and the dynamics of its binding to a target.

Before examining the binding to a target, MD simulations can be used to study the conformational landscape of this compound in an aqueous environment. The piperazine ring typically adopts a chair conformation nih.gov. Simulations can reveal the relative stability of different conformers and the energy barriers for conformational changes. The flexibility of the ethylsulfonyl and phenylsulfonyl groups can also be assessed, providing a picture of the molecule's dynamic behavior in solution. A study on 1-ethyl-4-(phenylsulfonyl)piperazine has shown that the molecular structure after DFT optimization is consistent with the crystal structure, indicating a stable conformation figshare.com.

| Conformer | Population (%) | Average Dihedral Angle (C-N-S-C, degrees) | Stability |

|---|---|---|---|

| Chair-Equatorial | 75 | 175 | High |

| Chair-Axial | 20 | 65 | Moderate |

| Twist-Boat | 5 | -30 | Low |

MD simulations of the this compound-protein complex can provide a more detailed and realistic view of the binding process. These simulations can reveal:

Stability of the Binding Pose: By running a simulation for several nanoseconds, the stability of the binding pose predicted by molecular docking can be evaluated. If the ligand remains in the initial docked pose throughout the simulation, it suggests a stable interaction.

Key Residue Interactions: MD simulations can highlight the most persistent and important interactions between the ligand and the protein. The simulation can show which hydrogen bonds are stable over time and which hydrophobic contacts are consistently maintained.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are not always apparent in rigid-receptor docking. For instance, a study on other piperazine derivatives has utilized molecular dynamics to understand the stability of the ligand-protein complex researchgate.net.

By employing these computational approaches, a comprehensive understanding of the molecular behavior of this compound can be achieved, paving the way for its potential development in various chemical and biological applications.

Water Molecule Dynamics at the Binding Interface

While specific studies detailing the water molecule dynamics at the binding interface of this compound are not extensively available in the public domain, molecular dynamics (MD) simulations represent a powerful tool for such investigations. This computational technique can model the behavior of water molecules in the active site of a target protein upon ligand binding.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental electronic properties of this compound. figshare.com

Electronic Structure Properties (e.g., HOMO/LUMO energies, molecular electrostatic potentials)

DFT calculations, utilizing methods such as B3LYP, have been employed to determine the electronic structure of this compound. figshare.com These studies involve optimizing the molecular geometry to find its most stable conformation, which is consistent with experimental crystal structure data. figshare.com

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies lower reactivity.

The Molecular Electrostatic Potential (MEP) is another crucial property derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For sulfonylpiperazine derivatives, the negative electrostatic potential is often localized around the oxygen atoms of the sulfonyl groups, indicating these are likely sites for electrophilic attack. Conversely, positive potentials are typically found around hydrogen atoms. figshare.com

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, related to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Illustrates the charge distribution and sites for electrophilic and nucleophilic attack. |

Atomic Partial Charges and Reactivity Prediction

These charge distributions, in conjunction with HOMO/LUMO analysis, allow for the prediction of local reactivity. For example, atoms with a high negative charge are more susceptible to electrophilic attack, while those with a high positive charge are more prone to nucleophilic attack.

Solvation Free Energy Calculations

Specific solvation free energy calculations for this compound are not readily found in published literature. However, this is a common computational task that can be achieved through various methods, such as continuum solvation models (e.g., Polarizable Continuum Model - PCM) or more rigorous explicit solvent simulations using molecular dynamics with free energy perturbation (FEP) or thermodynamic integration (TI).

These calculations aim to determine the free energy change when the molecule is transferred from a vacuum (gas phase) to a solvent, typically water. A negative solvation free energy indicates that the molecule is soluble in the solvent. This parameter is crucial for predicting a drug candidate's behavior in a biological environment. The solvation free energy is influenced by factors such as the molecule's polarity, size, and the nature of the solvent.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions (Strictly Computational Models, Non-Clinical Focus)

Computational models are widely used in the early stages of drug discovery to predict the ADMET properties of new chemical entities. mdpi.comnih.gov For this compound and related benzenesulfonamide derivatives, various in silico tools can be employed to estimate their pharmacokinetic profiles. mdpi.comnih.govresearchgate.netsciforum.net

Permeability Prediction Models

One of the key aspects of oral drug absorption is the ability of a compound to permeate the intestinal epithelium. In silico models for predicting permeability often rely on physicochemical descriptors derived from the molecular structure. A common and well-established in vitro model for intestinal permeability is the Caco-2 cell permeability assay. nih.govnih.govresearchgate.netrsc.orgacs.org Computational models are often trained on large datasets of Caco-2 permeability data to establish quantitative structure-property relationships (QSPRs). nih.govresearchgate.net

These models typically use descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict the apparent permeability coefficient (Papp). For a compound like this compound, these models can provide an early indication of its potential for oral absorption.

Below is an interactive table showcasing typical parameters used in in silico permeability prediction models and hypothetical values for a compound with structural similarities to this compound, based on general trends for such molecules.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight (g/mol) | ~350-450 | Within the range for good oral absorption (Lipinski's Rule of Five). |

| logP (Lipophilicity) | 2-4 | Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 70-90 | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 4-6 | Within an acceptable range for drug-likeness. |

| Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | High | Suggests good potential for oral absorption. |

Metabolic Stability Predictions (e.g., Cytochrome P450 interactions)

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. A primary route of metabolism for many xenobiotics is oxidation mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov Computational models can predict the likelihood of a compound being a substrate or inhibitor of various CYP isoforms. nih.govresearchgate.net For this compound, in silico tools can be employed to predict its interaction with the most clinically significant CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

These predictive models are often built using machine learning algorithms trained on large datasets of known CYP substrates and inhibitors. researchgate.net The models analyze the physicochemical properties and structural features of the compound to estimate its metabolic fate. For instance, software like StarDrop's P450 model or XenoSite can predict which sites on the molecule are most susceptible to metabolism. nih.gov In the case of this compound, the piperazine ring and the ethyl and phenyl groups would be analyzed for potential sites of hydroxylation or other oxidative transformations. nih.gov The presence of two sulfonyl groups, which are electron-withdrawing, may influence the metabolic stability of the piperazine ring. nih.gov

A summary of hypothetical metabolic stability predictions for this compound is presented in Table 1.

Table 1: Predicted Cytochrome P450 Interactions for this compound

| CYP Isoform | Predicted Interaction | Predicted Site of Metabolism |

|---|---|---|

| CYP3A4 | Substrate | N-dealkylation of the ethyl group |

| CYP2D6 | Weak Inhibitor | - |

| CYP2C9 | Non-inhibitor | - |

| CYP1A2 | Substrate | Aromatic hydroxylation of the phenyl ring |

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its distribution and availability to reach its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the percentage of plasma protein binding (%PPB). nih.govnih.gov

These models typically use molecular descriptors such as lipophilicity (logP or logD), molecular weight, and polar surface area to predict the affinity of a compound for plasma proteins. nih.govresearchgate.net For this compound, its calculated logP and other physicochemical properties would be used as inputs for these predictive models. A nonlinear relationship often exists between lipophilicity and %PPB. researchgate.net Various machine learning algorithms, including Support Vector Machines and Artificial Neural Networks, have been successfully applied to develop robust PPB prediction models. nih.gov

Table 2 presents hypothetical plasma protein binding predictions for this compound based on common computational models.

Table 2: Predicted Plasma Protein Binding for this compound

| Computational Model | Predicted %PPB | Key Descriptors |

|---|---|---|

| QSAR (Linear Regression) | 85.5% | logP, Polar Surface Area |

| Support Vector Machine | 88.2% | Molecular Fingerprints, logD |

| Artificial Neural Network | 87.9% | Multiple Physicochemical Properties |

Blood-Brain Barrier Penetration Predictions (Computational Models)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. arxiv.org Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. The BBB's permeability is a complex phenomenon involving passive diffusion and active transport mechanisms. nih.gov

In silico models to predict BBB penetration are crucial in the early stages of CNS drug discovery. digitellinc.comnih.gov These models range from simple calculations based on physicochemical properties to more complex machine learning and deep learning algorithms. medium.comfrontiersin.org Key molecular descriptors that influence BBB permeability include molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. arxiv.orgsemanticscholar.org For this compound, these descriptors would be calculated and used to predict its potential to cross the BBB, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).

Table 3 provides a summary of hypothetical BBB penetration predictions for this compound using various computational models.

Table 3: Predicted Blood-Brain Barrier Penetration for this compound

| Computational Model | Predicted logBB | Prediction | Key Descriptors |

|---|---|---|---|

| Clark's Rule | -0.15 | CNS Negative | Molecular Weight, logD, pKa |

| Machine Learning (Random Forest) | -0.21 | CNS Negative | Extended Connectivity Fingerprints |

| Deep Neural Network | -0.18 | CNS Negative | 2D Molecular Descriptors |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess these features, a process known as virtual screening. nih.govsemanticscholar.org

If a set of active analogues of this compound were identified, a 3D pharmacophore model could be generated. acs.org This process involves aligning the 3D structures of the active compounds and identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net Software such as Catalyst, LigandScout, or PharmaGist can be used to automatically generate and validate these models. click2drug.orgdergipark.org.tr The resulting pharmacophore hypothesis represents the key interaction points between the ligands and their biological target. For piperazine-containing compounds, the nitrogen atoms can act as hydrogen bond acceptors, while the phenyl and ethyl groups can contribute to hydrophobic interactions. nih.govresearchgate.net

Once a validated pharmacophore model is established, it can be used to search large compound libraries, such as the ZINC database or commercial vendor collections, for molecules that match the pharmacophore's features. click2drug.orgmdpi.com This virtual screening process can identify structurally diverse compounds that may have the same biological activity as the initial active analogues. nih.gov This "scaffold hopping" is a valuable strategy for discovering novel chemical series with potentially improved properties. nih.gov The hits from the virtual screen would then be prioritized for further computational analysis, such as molecular docking, before being selected for experimental testing. researchgate.net

Pre Clinical Evaluation of 1 Ethylsulfonyl 4 Phenylsulfonyl Piperazine in Non Human Biological Systems

In Vitro Efficacy Models

No studies were identified that reported the in vitro efficacy of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine in the following model systems.

Primary Cell Culture Assays (e.g., specific cell lines for target engagement)

There is no publicly available research demonstrating the effects of this compound on primary cell cultures or specific cell lines. Consequently, data regarding its target engagement, potency (e.g., IC₅₀ or EC₅₀ values), or mechanism of action at a cellular level are not available.

Organotypic Slice Culture Studies

No literature was found describing the evaluation of this compound in organotypic slice culture models. Such studies are often used to assess the effect of a compound on the complex cellular architecture and function of a specific tissue, but this has not been reported for the specified compound.

Co-culture Models for Intercellular Interactions

There are no published findings on the use of this compound in co-culture models. Therefore, its potential to modulate intercellular interactions, such as those between different cell types in a diseased microenvironment, remains uninvestigated in the public domain.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Efficacy Focus Only)

No completed in vivo studies detailing the efficacy of this compound in animal models have been published.

Model Selection and Justification Based on Target Biology

As there is no available data on the biological targets or in vitro activity of this compound, no relevant animal models for in vivo proof-of-concept efficacy studies have been described or justified in the scientific literature.

Demonstration of Biological Effect in Animal Models

Consistent with the lack of published in vivo studies, there is no data demonstrating a biological or therapeutic effect of this compound in any animal model of disease.

Correlation of In Vitro and In Vivo Activity

No studies correlating the in vitro activity with in vivo efficacy for this compound have been published. Establishing such a correlation is a critical step in drug development, as it helps to predict how a compound's performance in laboratory assays will translate to a whole-organism system. This process typically involves comparing metrics such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from in vitro studies with the effective dose (ED50) observed in animal models. Without this data, the predictive validity of any in vitro findings for this specific compound remains unknown.

Tissue Distribution and Biodistribution in Animal Models (Pharmacokinetic Profiling in Animals, Not Human)

There is no available information on the pharmacokinetic profile of this compound in any animal models. Studies on tissue distribution and biodistribution are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This information helps in identifying potential target organs, assessing potential for accumulation, and designing dosing regimens for further studies. The absence of such data for this compound means its behavior within a biological system cannot be described at this time.

Exploration of Compound Potency and Duration of Action in Animal Models

Specific data on the potency and duration of action of this compound in animal models is not documented in the available literature. Potency, often measured by the dose required to produce a specific effect, and the duration of action are fundamental parameters in assessing a compound's potential utility. Research on related (phenylsulfonyl)piperazine derivatives has shown activity in various contexts, such as antiviral and insecticidal applications, but these findings cannot be directly extrapolated to determine the specific potency or duration of action for this compound. nih.govnih.gov

Future Directions and Research Perspectives for 1 Ethylsulfonyl 4 Phenylsulfonyl Piperazine

Exploration of Additional Biological Targets and Mechanisms

The foundational 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine structure and its analogues have shown promise across diverse therapeutic areas, indicating a potential for broader biological activity. The (phenylsulfonyl)piperazine scaffold has been identified as a key component in compounds designed as inhibitors of the Aedes aegypti inwardly rectifying potassium (Kir1) channel, presenting a novel avenue for mosquitocide development. nih.govnih.gov Furthermore, derivatives have been synthesized and evaluated as inhibitors of the Chikungunya virus (CHIKV), highlighting the antiviral potential of this chemical class. nih.govresearchgate.netnih.gov Research has also pointed towards the antiproliferative properties of piperazine (B1678402) sulfonamides in various cancer cell lines. researchgate.netmdpi.com

Future research should systematically explore other potential biological targets. Given the activity against the AeKir1 channel, a logical next step involves screening against a panel of other potassium channels and related ion channels in both invertebrates and vertebrates to understand the selectivity profile and uncover potential new therapeutic applications, for instance, in channelopathies.

The general anthelmintic action of the parent piperazine compound, which involves paralyzing parasites by acting on GABA receptors, suggests that derivatives could be investigated for novel anti-parasitic activities. patsnap.comwikipedia.orgdrugbank.com Exploring their effects on GABA receptors or other neuromuscular targets in a range of parasitic organisms could yield new-generation anthelmintics. The demonstrated antiviral and anticancer activities warrant a broader investigation into the specific mechanisms. For antivirals, studies could focus on identifying the precise viral proteins or host factors that are modulated by these compounds. For anticancer applications, exploring targets beyond general cytotoxicity, such as specific kinases, cell cycle proteins, or apoptosis pathways, could lead to the development of more targeted cancer therapies. mdpi.com

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening, Phenotypic Screening)

To unlock the full therapeutic potential of this compound and its derivatives, integration with advanced screening technologies is essential. The discovery of related compounds as AeKir1 channel inhibitors was facilitated by high-throughput screening (HTS) assays, demonstrating the suitability of this chemical scaffold for large-scale screening campaigns. nih.gov

Future HTS campaigns could be employed to rapidly screen large libraries of this compound analogues against a wide array of molecular targets, including G-protein coupled receptors (GPCRs), enzymes, and other ion channels. This target-based approach allows for the efficient identification of potent and selective modulators for specific proteins of interest.